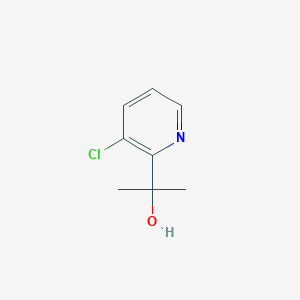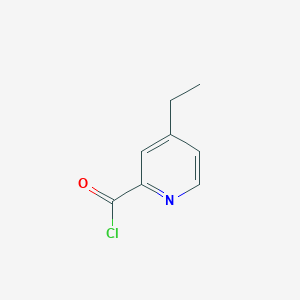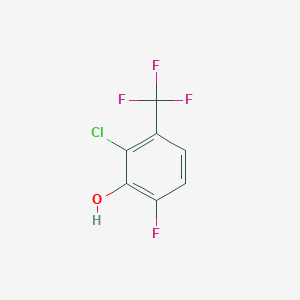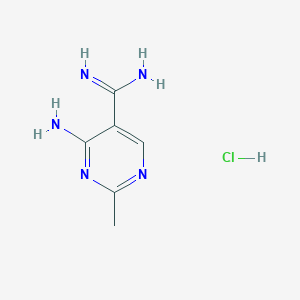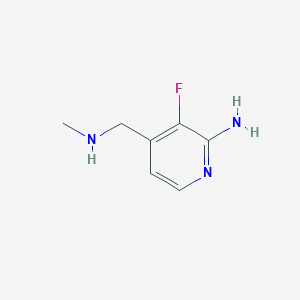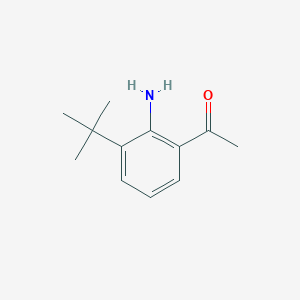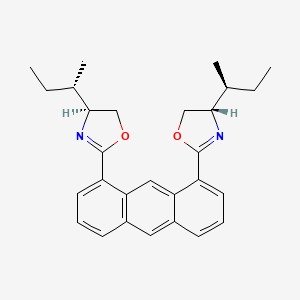
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl(6-bromoquinoxalin-2-yl)carbamate typically involves the reaction of 6-bromoquinoxaline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(6-bromoquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or repair, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl(6-bromoquinolin-2-yl)carbamate: Similar in structure but with a quinoline ring instead of a quinoxaline ring.
tert-Butyl(8-bromoquinolin-2-yl)carbamate: Another similar compound with the bromine atom at a different position on the quinoline ring.
tert-Butyl(6-bromopyridin-2-yl)methylcarbamate: Contains a pyridine ring instead of a quinoxaline ring.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H14BrN3O2 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromoquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-11-7-15-10-6-8(14)4-5-9(10)16-11/h4-7H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
MMILKUVJSUUJIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
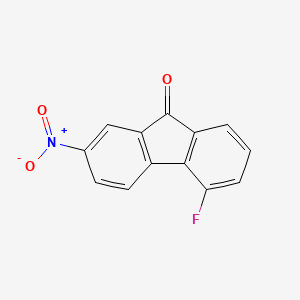

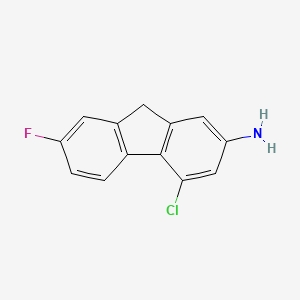
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

